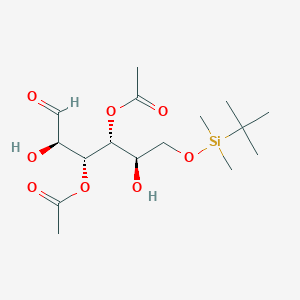

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Übersicht

Beschreibung

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal (DAG) is a glucal derivative that is widely used in scientific research. DAG is a type of sugar alcohol that has a wide range of applications in scientific research and is often used as a model compound for studying the structure and properties of carbohydrates. DAG has been extensively studied in terms of its synthesis, mechanism of action, and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

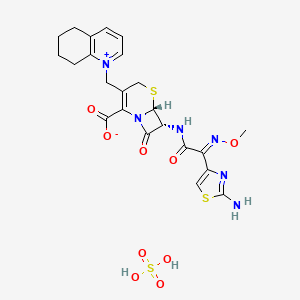

Application in Antibiotics Research

Scientific Field

Pharmaceutical Chemistry

Summary of Application

3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal is utilized as a precursor in the synthesis of various antibiotics. Its structural flexibility allows for the creation of diverse glycosidic linkages, essential in antibiotic molecules.

Experimental Procedures

The compound is employed in glycosylation reactions under controlled laboratory conditions. It undergoes selective deprotection and activation to form glycosyl donors, which are then coupled with appropriate aglycones to produce antibiotics.

Results

The use of this compound in antibiotic synthesis has led to the development of molecules with improved efficacy against resistant bacterial strains. Quantitative data from bioassays often show enhanced minimum inhibitory concentrations (MICs) compared to existing antibiotics .

Application in Antiviral Research

Scientific Field

Medicinal Chemistry

Summary of Application

This compound serves as a key intermediate in the construction of antiviral agents, particularly those targeting influenza viruses. It aids in mimicking the natural substrates of viral enzymes, thereby inhibiting their function.

Experimental Procedures

Synthetic pathways involving the compound include the formation of silyl ethers followed by regioselective opening of the resulting cyclic structures. These steps are crucial for introducing antiviral pharmacophores into the target molecules.

Results

Studies have shown that derivatives of this compound exhibit potent inhibitory activity against various viral strains. The results are typically presented as IC50 values, indicating the concentration required to inhibit 50% of viral activity .

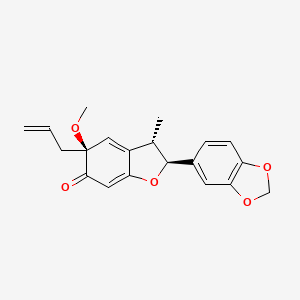

Application in Anticancer Research

Scientific Field

Oncology and Chemical Biology

Summary of Application

In anticancer research, the compound is used to synthesize molecules that can interfere with cancer cell metabolism or signaling pathways. It is particularly valuable in crafting novel glycoconjugates for targeted therapy.

Experimental Procedures

The compound undergoes strategic functional group transformations to attach cancer cell-targeting moieties. This includes selective acetylation and silylation reactions that are pivotal for the compound’s incorporation into larger, biologically active structures.

Results

The anticancer potential of derivatives is assessed through cell viability assays, with results showing significant cytotoxic effects on various cancer cell lines. The effectiveness is quantified through metrics like the percentage of cell death at specific concentrations .

Application in Oligosaccharide Synthesis

Scientific Field

Glycobiology

Summary of Application

The compound is a fundamental building block in the synthesis of complex oligosaccharides. Its protected hydroxyl groups and reactive aldehyde allow for sequential glycosylation steps, essential in constructing oligosaccharide chains.

Experimental Procedures

Synthetic routes involve iterative glycosylation reactions where the compound is reacted with different monosaccharide units under acidic or enzymatic catalysis to extend the oligosaccharide chain.

Results

The synthesized oligosaccharides are characterized using NMR and mass spectrometry, confirming the structure and purity of the chains. These oligosaccharides are then tested for biological activity, often revealing specific interactions with proteins or cells .

Application in Material Science

Scientific Field

Material Science

Summary of Application

While direct applications in material science are not extensively documented, the compound’s role in synthesizing biologically active molecules suggests potential in creating bioactive materials or coatings that could have antimicrobial properties.

Experimental Procedures

The procedures would likely involve incorporating the synthesized bioactive molecules into polymers or coatings, followed by evaluating the material’s properties, such as durability and bioactivity.

Results

The expected outcomes would be materials with enhanced biological functions, potentially useful in healthcare settings for their antimicrobial properties. However, specific quantitative data in this field is limited .

Application in Chemical Engineering

Scientific Field

Chemical Engineering

Summary of Application

In chemical engineering, the compound’s applications may revolve around its role in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of efficient synthesis processes.

Results

Improvements in process efficiency are often measured in terms of yield percentage, reaction time reduction, and purity levels of the final product. These optimizations contribute to more sustainable and cost-effective manufacturing practices .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMSALVNCCUAW-GBJTYRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746584 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal | |

CAS RN |

117136-33-1 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.